6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole
Brand Name: Vulcanchem
CAS No.: 84163-07-5
VCID: VC21127553
InChI: InChI=1S/C21H22N2O4/c1-25-17-7-8-18-19(13-17)27-22-20(18)16-9-11-23(12-10-16)21(24)26-14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3
SMILES: COC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4
Molecular Formula: C21H22N2O4
Molecular Weight: 366.4 g/mol

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole

CAS No.: 84163-07-5

Cat. No.: VC21127553

Molecular Formula: C21H22N2O4

Molecular Weight: 366.4 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole - 84163-07-5

Specification

CAS No. 84163-07-5
Molecular Formula C21H22N2O4
Molecular Weight 366.4 g/mol
IUPAC Name benzyl 4-(6-methoxy-1,2-benzoxazol-3-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C21H22N2O4/c1-25-17-7-8-18-19(13-17)27-22-20(18)16-9-11-23(12-10-16)21(24)26-14-15-5-3-2-4-6-15/h2-8,13,16H,9-12,14H2,1H3
Standard InChI Key NHMMJHHJXWPHHV-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4
Canonical SMILES COC1=CC2=C(C=C1)C(=NO2)C3CCN(CC3)C(=O)OCC4=CC=CC=C4

Introduction

6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole is a complex organic compound with the CAS number 84163-07-5. It is characterized by its molecular formula C21H22N2O4 and a molecular weight of 366.41 g/mol . This compound is of interest in various scientific fields due to its potential applications in chemistry, biology, and medicine.

Synthesis

The synthesis of 6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole typically involves the reaction of benzyl piperidine-1-carboxylate with 6-methoxy-1,2-benzoxazole. This reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF).

Chemical Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Oxidation can be achieved using potassium permanganate, reduction with lithium aluminum hydride, and substitution reactions can replace the benzyl group with other nucleophiles.

Chemistry

  • Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

  • Reaction Analysis: Investigated for its reactivity in various chemical reactions.

Biology and Medicine

  • Antimicrobial and Anticancer Properties: Investigated for potential antimicrobial and anticancer activities.

  • Drug Development: Explored for its potential use in drug development, particularly in treating bacterial infections and cancer.

Synthesis and Reactions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic medium
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionSodium hydrideDMF

Applications

FieldApplication
ChemistryIntermediate in synthesis
BiologyAntimicrobial and anticancer properties
MedicineDrug development for infections and cancer

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